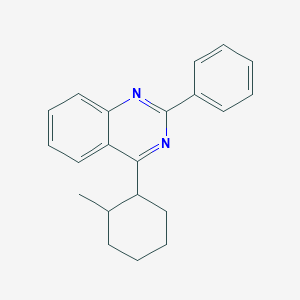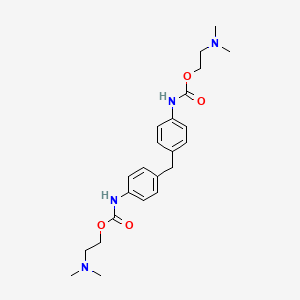
4,5-Dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms and two methyl groups at the 4 and 5 positions
Vorbereitungsmethoden
4,5-Dimethyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . Another method includes the reaction of 1,2-diols with acetone . Industrial production often utilizes a combination of microbial, enzymatic, and chemo-catalytic processes to convert glucose to 2,3-butanediol, which is then transformed into this compound .
Analyse Chemischer Reaktionen
4,5-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,3-dioxolane has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, in lithium-ion batteries, it helps form a stable solid electrolyte interface on graphite anodes, improving battery performance . The molecular pathways involved include interactions with transition metal catalysts and formation of stable intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-1,3-dioxolane can be compared with other dioxolanes and cyclic acetals:
1,3-Dioxolane: Similar in structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound used in similar applications.
2,2-Dimethyl-1,3-dioxolane: Another variant with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1072-57-7 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-4-5(2)7-3-6-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GGQOXKOHMFKMLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)






